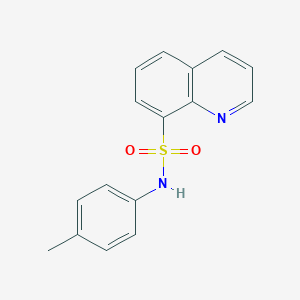
N-(4-Methylphenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)-8-quinolinesulfonamide, commonly known as 4-Methylphenyl Quinoline Sulfonamide (4-MPQS), is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is synthesized through a specific method and is widely used in scientific research for its unique mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of N-(4-Methylphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins or enzymes. The compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to interact with metal ions, leading to changes in fluorescence and other properties of the compound.
生化学的および生理学的効果
The biochemical and physiological effects of N-(4-Methylphenyl)-8-quinolinesulfonamide are diverse and depend on the specific application. Inhibition of carbonic anhydrase can lead to changes in pH regulation in the body, which can have downstream effects on various physiological processes. The interaction of N-(4-Methylphenyl)-8-quinolinesulfonamide with metal ions can lead to changes in fluorescence and other properties of the compound, which can be used for detection and imaging purposes.
実験室実験の利点と制限
The advantages of using N-(4-Methylphenyl)-8-quinolinesulfonamide in lab experiments include its unique mechanism of action, diverse applications, and ease of synthesis. However, there are also limitations to its use, including potential toxicity and the need for specific conditions for synthesis and purification.
将来の方向性
There are many potential future directions for research on N-(4-Methylphenyl)-8-quinolinesulfonamide. One area of interest is the development of new applications for the compound, such as in the detection of other metal ions or in the inhibition of other enzymes. Another area of interest is the investigation of the potential toxicity of the compound and the development of safer alternatives. Finally, there is potential for the development of new synthesis methods or purification techniques to increase the yield and purity of the compound.
Conclusion:
In conclusion, N-(4-Methylphenyl)-8-quinolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-Methylphenyl)-8-quinolinesulfonamide have been discussed in this paper. With further research, N-(4-Methylphenyl)-8-quinolinesulfonamide has the potential to be used in a variety of applications and to contribute to our understanding of various physiological processes.
合成法
The synthesis of N-(4-Methylphenyl)-8-quinolinesulfonamide involves the reaction of 4-methyl aniline with 8-hydroxyquinoline-5-sulfonic acid under specific conditions. The reaction takes place in the presence of a catalyst and a solvent, resulting in the formation of N-(4-Methylphenyl)-8-quinolinesulfonamide. The purity of the compound can be increased through recrystallization and other purification techniques.
科学的研究の応用
N-(4-Methylphenyl)-8-quinolinesulfonamide has been widely used in scientific research for its diverse applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. It has also been used as a pH indicator and a chelating agent for metal ions. In addition, N-(4-Methylphenyl)-8-quinolinesulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
特性
CAS番号 |
98809-36-0 |
|---|---|
製品名 |
N-(4-Methylphenyl)-8-quinolinesulfonamide |
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)18-21(19,20)15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 |
InChIキー |
XQABZLHXEGAOQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
その他のCAS番号 |
98809-36-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
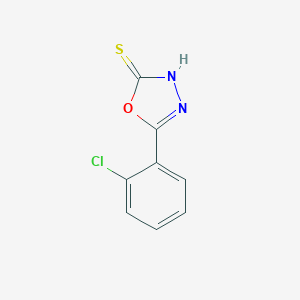
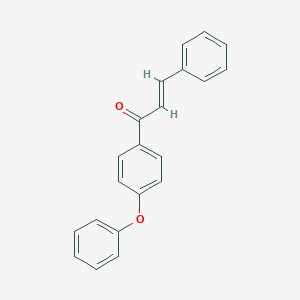
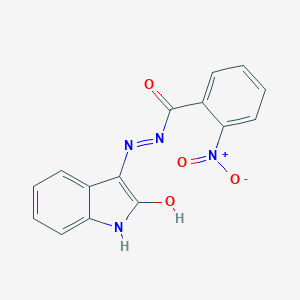
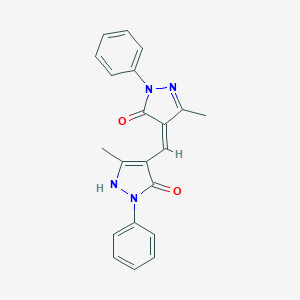
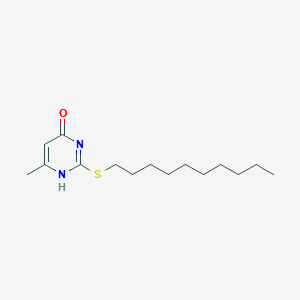
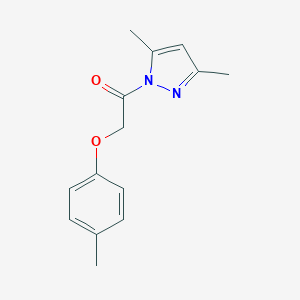
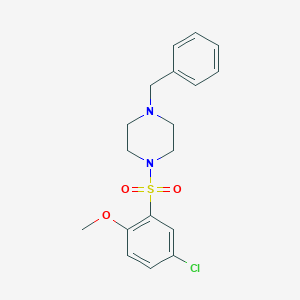
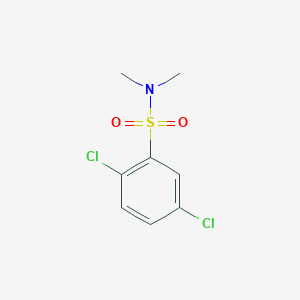
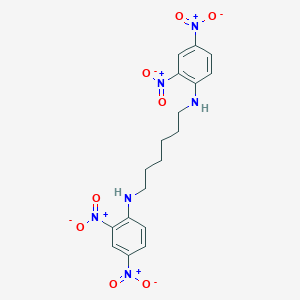
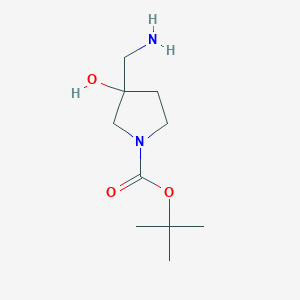
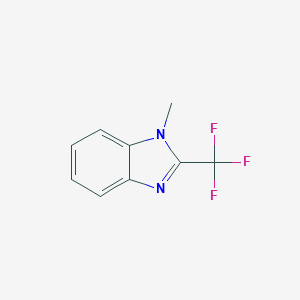
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
